molecular formula C13H8ClNO6S B4855420 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate

2-formylphenyl 2-chloro-5-nitrobenzenesulfonate

Cat. No. B4855420
M. Wt: 341.72 g/mol
InChI Key: MGHHCOKYWOBEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formylphenyl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile reagent that can be used in the synthesis of a wide range of organic compounds. In

Mechanism of Action

The mechanism of action of 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate is not well understood. However, it is believed that the compound acts as an electrophilic reagent, which can react with a wide range of nucleophiles to form new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate are not well studied. However, it is known that the compound is relatively stable and does not undergo significant degradation in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate in lab experiments is its versatility. The compound can be used in the synthesis of a wide range of organic compounds, which makes it a valuable reagent for organic chemists. However, one of the limitations of using this compound is its toxicity. The compound is toxic and can cause skin and eye irritation. Therefore, it should be handled with care in the laboratory.

Future Directions

There are several future directions for the use of 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate in scientific research. One of the areas of future research could be the development of new synthetic routes for the compound. Another area of research could be the study of the mechanism of action of the compound, which could provide insights into its potential applications in various fields. Additionally, the compound could be used in the development of new fluorescent dyes for biological imaging and sensing.

Scientific Research Applications

2-formylphenyl 2-chloro-5-nitrobenzenesulfonate has been extensively used in scientific research as a versatile reagent for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds, such as antitumor agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes, which have applications in biological imaging and sensing.

properties

IUPAC Name

(2-formylphenyl) 2-chloro-5-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO6S/c14-11-6-5-10(15(17)18)7-13(11)22(19,20)21-12-4-2-1-3-9(12)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHHCOKYWOBEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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